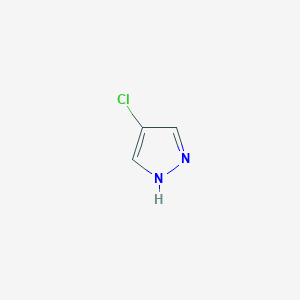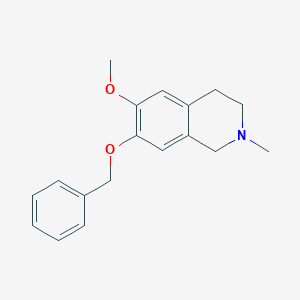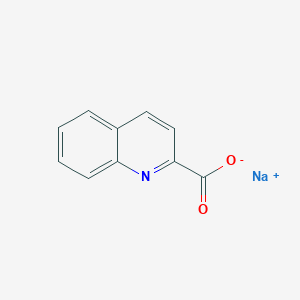
Sodium quinoline-2-carboxylate
Übersicht
Beschreibung
Sodium quinoline-2-carboxylate is a compound that has been studied for various applications, including its potential as an anti-tuberculosis agent and its adsorption properties on metal surfaces. The compound is related to quinoline-2-carboxylic acid derivatives, which have been explored for their anti-inflammatory and analgesic activities . The molecular structure of quinoline-2-carboxylic acid has been determined, showing that it can exist in tautomeric forms .
Synthesis Analysis
The synthesis of quinoline derivatives has been a subject of interest due to their biological activities. For instance, new quinoxaline-2-carboxylate 1,4-dioxide derivatives have been synthesized and evaluated for their antituberculosis activity. The synthesis process is influenced by the substituents on the quinoxaline nucleus, with certain substituents like chloro, methyl, or methoxy groups enhancing the activity . Another synthesis approach involves a one-pot reaction of isatin with electron-deficient acetylenic esters and sodium O-alkyl carbonodithioates to form quinoline-2,3,4-tricarboxylates .
Molecular Structure Analysis
The molecular structure of quinoline-2-carboxylic acid, closely related to sodium quinoline-2-carboxylate, has been determined to crystallize in the monoclinic space group. It exists in two tautomeric forms within the crystal: the neutral molecule and the zwitterion. These forms are held together by hydrogen bonds, indicating a versatile molecular structure that can engage in various interactions .
Chemical Reactions Analysis
Quinoline derivatives participate in various chemical reactions due to their reactive sites. For example, the formation of quinoline-2,3,4-tricarboxylates from isatin and acetylenic esters involves the use of sodium O-alkyl carbonodithioates, which are prepared by adding sodium hydride to a solution of alcohol in carbon disulfide . The reactivity of these compounds can be tailored by modifying the substituents on the quinoline nucleus, which affects their biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The adsorption geometry of sodium 2-quinoxalinecarboxylate on an iron surface has been studied using in situ SERS and XPS measurements, along with DFT calculations. These studies reveal that the compound can strongly bond to the iron surface via the lone pair electrons of the carboxylate group, with the adsorption configuration changing with potential . Additionally, the physicochemical properties of quinoline-2-carboxylic acid derivatives have been characterized, and their biological activities have been compared with standard drugs, indicating their potential for therapeutic use .
Wissenschaftliche Forschungsanwendungen
-
Synthesis of Quinolines
- Field : Synthetic Organic Chemistry
- Application : Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .
- Method : This includes synthesis by microwave, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .
- Results : The simplicity and cost-effectiveness of this methodology are attractive for large scale synthesis .
-
Medicinal Significance of Quinoline
- Field : Medicinal Chemistry
- Application : Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
- Method : This mini-review article highlights the traditional and green synthetic approaches of quinoline and its analogs, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .
- Results : The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
-
Antimicrobial Activity of Quinoline Derivatives
- Field : Medicinal Chemistry
- Application : Mixed aryl–alkyl diorganotin (IV) compounds with quinoline‐2‐carboxylate have been studied for their antimicrobial activity.
- Method : The specific method of application or experimental procedures was not detailed in the source.
- Results : The specific results or outcomes obtained were not detailed in the source.
Safety And Hazards
Zukünftige Richtungen
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Therefore, scientists are presently developing new and innovative techniques to decrease the use of chemicals, solvents, and catalysts, which are detrimental to both humans and the environment .
Eigenschaften
IUPAC Name |
sodium;quinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2.Na/c12-10(13)9-6-5-7-3-1-2-4-8(7)11-9;/h1-6H,(H,12,13);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTCLMZAIZEHGD-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6NNaO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinaldic Acid Sodium Salt | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



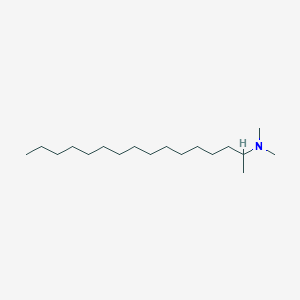
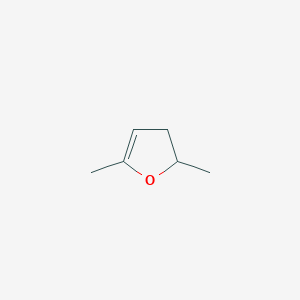
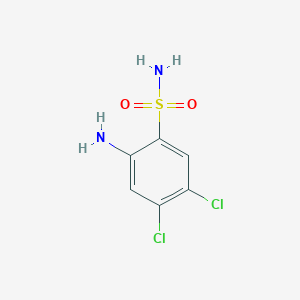
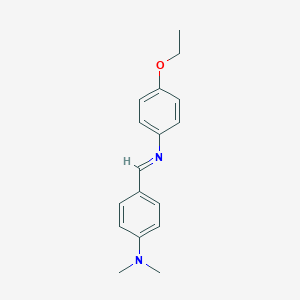
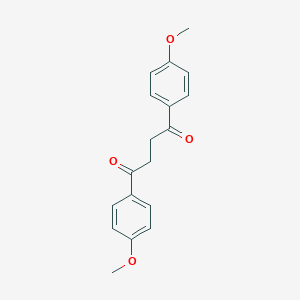
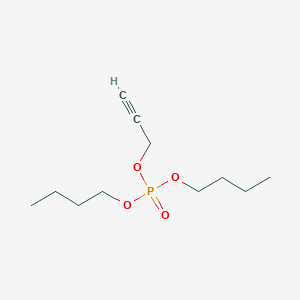
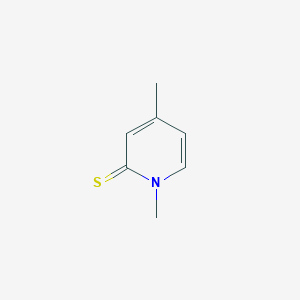
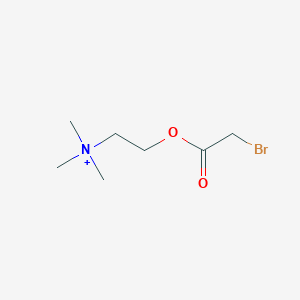



![N-[2-(1H-indol-3-yl)ethyl]-2-phenylacetamide](/img/structure/B98854.png)
